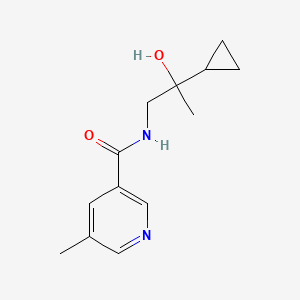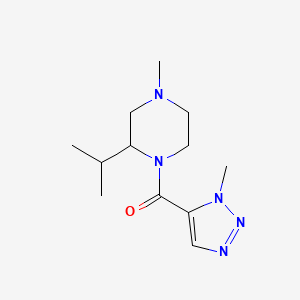![molecular formula C13H17NO3 B7410679 N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7410679.png)
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide is a compound that belongs to the class of oxolane carboxamides It features a hydroxyphenyl group attached to an ethyl chain, which is further connected to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide typically involves the reaction of 3-hydroxyphenylethylamine with oxolane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of 3-oxo-phenylethyl oxolane-2-carboxamide.
Reduction: Formation of N-[2-(3-aminophenyl)ethyl]oxolane-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The oxolane ring can contribute to the compound’s stability and bioavailability. Pathways involved may include signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]oxolane-2-carboxamide: Similar structure but with the hydroxy group in the para position.
N-[2-(3-hydroxyphenyl)ethyl]pyridine-2-carboxamide: Contains a pyridine ring instead of an oxolane ring.
Uniqueness
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The position of the hydroxy group and the presence of the oxolane ring differentiate it from similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Propriétés
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-4-1-3-10(9-11)6-7-14-13(16)12-5-2-8-17-12/h1,3-4,9,12,15H,2,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNENGFRMDXFSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7410610.png)
![1-[(4-Cyano-2-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7410618.png)
![3-[(2-Hydroxy-2,3-dimethylbutyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7410619.png)
![2-cyclopropyl-N-[1-(dimethylamino)-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7410621.png)

![2-[4-(4-Phenylpiperidin-1-yl)sulfonylpyrazol-1-yl]acetic acid](/img/structure/B7410638.png)

![1-[(3-Methylthiophen-2-yl)methyl]-3-(oxan-4-ylmethyl)urea](/img/structure/B7410640.png)
![4-(3-methylsulfonylpyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7410656.png)

![1-[2-methoxy-2-(1-methylpyrazol-4-yl)acetyl]-N-methylazetidine-3-carboxamide](/img/structure/B7410663.png)
![N-[(1-methoxycyclohexyl)methyl]-3-methyltriazole-4-carboxamide](/img/structure/B7410673.png)
